Isoquinoline-5-sulfonyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

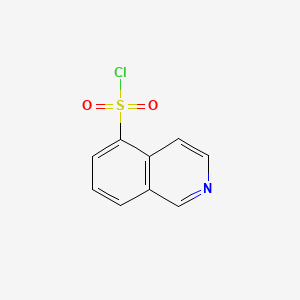

isoquinoline-5-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIDHHUCCTYJKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391888 |

Source

|

| Record name | Isoquinoline-5-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84468-15-5 |

Source

|

| Record name | 5-Isoquinolinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84468-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinoline-5-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isoquinoline-5-sulfonyl chloride chemical properties

An In-Depth Technical Guide to Isoquinoline-5-Sulfonyl Chloride: Properties, Synthesis, and Applications in Kinase Inhibition

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal chemical intermediate, primarily recognized for its role as a foundational scaffold in the synthesis of potent kinase inhibitors. Its highly reactive sulfonyl chloride group, attached to the rigid isoquinoline core, allows for the facile creation of diverse sulfonamide libraries. This guide provides an in-depth exploration of its chemical properties, validated synthesis protocols, reactivity, and its instrumental role in the development of therapeutic agents, particularly Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors like Fasudil. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive technical understanding of this important building block.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The quest for selective and potent kinase inhibitors has been a cornerstone of modern drug discovery. Within this landscape, the isoquinoline sulfonamide framework has emerged as a "privileged structure," giving rise to compounds with significant therapeutic impact.[1][2] this compound is the key reactive precursor for this class of molecules.[3][4] Its derivatives have been instrumental as chemical tools for dissecting cellular signaling pathways and have progressed into clinically approved drugs.[4][5]

The primary mechanism for these derivatives is ATP-competitive inhibition, where the isoquinoline ring system effectively mimics the adenine ring of ATP, allowing it to bind within the highly conserved ATP-binding pocket of protein kinases.[4] This action blocks substrate phosphorylation and disrupts downstream signaling. The most notable application is in the inhibition of Rho-associated kinase (ROCK), a critical regulator of the actin cytoskeleton involved in processes like smooth muscle contraction and cell migration.[6][7] The dysregulation of the Rho/ROCK pathway is implicated in numerous diseases, making inhibitors derived from this compound valuable therapeutic candidates for conditions ranging from cardiovascular to neurological disorders.[6]

Physicochemical Properties

Understanding the fundamental properties of this compound and its commonly used hydrochloride salt is essential for its proper handling, storage, and application in synthesis. The hydrochloride salt form is often preferred as it can enhance the compound's stability and solubility in certain applications.[8]

| Property | This compound | This compound HCl |

| Appearance | Colorless or white solid[3] | Solid, typically white to light yellow |

| CAS Number | 84468-15-5[9] | 105627-79-0[10] |

| Molecular Formula | C₉H₆ClNO₂S[9] | C₉H₇Cl₂NO₂S[10] |

| Molecular Weight | 227.67 g/mol [9][11] | 264.13 g/mol [10] |

| IUPAC Name | This compound[9] | This compound;hydrochloride[10] |

| Storage | Inert atmosphere, 2-8°C | Inert atmosphere, room temperature |

| Purity | Typically ≥95% | Typically ≥95% |

Synthesis of this compound

The synthesis of this compound is a critical process that dictates the purity and viability of subsequent drug development efforts. The most established method involves direct, one-pot chlorosulfonylation of the isoquinoline core. An alternative, though less common, route has also been developed to avoid highly corrosive reagents.

Method 1: Direct Chlorosulfonylation of Isoquinoline

This is the most prevalent industrial method, involving the electrophilic substitution of isoquinoline using a sulfonating agent, followed by chlorination.[4][6] A key challenge is achieving regioselectivity, as substitution can occur at both the 5- and 8-positions. Modern protocols, however, have been optimized to strongly favor the desired 5-sulfonyl chloride isomer.[6]

The reaction proceeds in two main stages within a single pot:

-

Sulfonation: Isoquinoline is reacted with a strong sulfonating agent, such as chlorosulfonic acid or sulfur trioxide (SO₃), to form an isoquinoline-5-sulfonic acid intermediate.[4][12]

-

Chlorination: A chlorinating agent, most commonly thionyl chloride (SOCl₂), is then added to the mixture.[6][8] This converts the sulfonic acid intermediate into the final, more reactive sulfonyl chloride. The product is often precipitated and isolated as the hydrochloride salt to improve purity and handling.[6][8]

Caption: Workflow for one-pot synthesis of this compound HCl.

Detailed Experimental Protocol (Adapted from Industrial Process)

This protocol involves highly corrosive and reactive reagents and must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[6]

-

Sulfonation: To a suitable reaction vessel, add liquid sulfur trioxide (SO₃). While maintaining the internal temperature at approximately 30°C, gradually add isoquinoline. Stir the mixture for several hours (e.g., 12-16 hours) at this temperature.[6]

-

Chlorination: To the resulting mixture, add thionyl chloride (SOCl₂), ensuring the temperature remains around 30°C. Once the addition is complete, heat the mixture to 70°C and stir for approximately 4 hours.[6]

-

Quench: After cooling the reaction mixture to room temperature, slowly and carefully add it to a pre-chilled mixture of ice-water and an organic solvent like methylene chloride (DCM). This quenching step is highly exothermic and requires careful temperature control to prevent a runaway reaction.[6]

-

Neutralization & Extraction: Carefully neutralize the biphasic mixture with a base, such as sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer again with methylene chloride to maximize yield.[6]

-

Workup: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter to remove the drying agent.[6]

-

Precipitation: To the filtrate, add a solution of 4N HCl in ethyl acetate (EtOAc). Stir the mixture to induce the precipitation of the hydrochloride salt. Crystallization as the hydrochloride salt is a critical step that enriches purity, as isomeric impurities often exhibit different solubility profiles.[6][8]

-

Isolation: Collect the precipitated solid by filtration, wash with fresh methylene chloride, and dry under vacuum to yield this compound hydrochloride.[6]

Method 2: Synthesis from 5-Bromoisoquinoline

A patented alternative route has been developed to avoid the use of highly corrosive reagents like sulfur trioxide.[13] This two-step method offers a potentially safer and more environmentally friendly pathway.

-

Alkylation: 5-bromoisoquinoline is reacted with thiourea in an alkylation reaction to produce an S-isoquinoline isothiourea salt intermediate.[13]

-

Oxidative Chlorosulfonylation: The isothiourea salt is dissolved in dilute hydrochloric acid and undergoes an oxidative chlorosulfonyl acylation reaction with an oxidant to yield the final product.[13]

This method reports high yields (up to 95.9%) and uses simple, readily available starting materials under milder reaction conditions.[13]

Chemical Reactivity and Mechanism of Action

The synthetic utility of this compound is derived almost entirely from the electrophilic nature of the sulfonyl chloride (-SO₂Cl) group.[8] This group is an excellent leaving group, making the sulfur atom highly susceptible to nucleophilic attack.

Its primary reaction is with primary or secondary amines to form stable sulfonamide linkages. This reaction is the cornerstone of its use in drug discovery, as it allows for the coupling of the isoquinoline-5-sulfonyl core to a wide variety of amine-containing fragments, enabling the exploration of structure-activity relationships (SAR).

Caption: Reaction of this compound with a primary amine.

The resulting isoquinoline sulfonamide derivatives function as potent, ATP-competitive inhibitors of various protein kinases.[2][7] The mechanism involves the inhibitor molecule binding to the ATP-binding pocket of the kinase, directly preventing ATP from binding and halting the phosphorylation of downstream substrates.[7]

The Rho/ROCK Signaling Pathway

A primary target for this class of inhibitors is the Rho/ROCK pathway.[2] The small GTPase RhoA, when activated (GTP-bound), binds to and activates ROCK.[7] ROCK then phosphorylates multiple substrates that regulate the actin cytoskeleton, leading to increased cellular contractility. By inhibiting ROCK, isoquinoline sulfonamide derivatives decrease the phosphorylation of key substrates like Myosin Light Chain (MLC), leading to smooth muscle relaxation and other cellular effects.[7]

Caption: The Rho/ROCK signaling pathway and the point of inhibition.

Applications in Drug Development: Fasudil and Beyond

The most prominent application of this compound is as the starting material for the synthesis of Fasudil (HA-1077) .[14] Fasudil is a potent ROCK inhibitor and vasodilator.[14] Its hydrochloride form was approved in Japan for clinical use in preventing cerebral vasospasm after subarachnoid hemorrhage.[4][14]

The synthesis of Fasudil from this compound is a straightforward nucleophilic substitution reaction with homopiperazine (1,4-diazepane).[4][14]

Beyond Fasudil, the this compound scaffold is a key intermediate for a new generation of ROCK inhibitors.[6] For example, fluorinated analogs like 4-fluorothis compound are used to synthesize compounds such as Ripasudil , another ROCK inhibitor approved for the treatment of glaucoma and ocular hypertension.[6][15] The introduction of the fluorine atom can significantly enhance the potency and selectivity of these inhibitors.[6][8]

Safety and Handling

This compound and its hydrochloride salt are corrosive and moisture-sensitive compounds that require careful handling.

-

GHS Classification: Danger. Hazard statement H314: Causes severe skin burns and eye damage.[10]

-

Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear chemical-resistant gloves (e.g., neoprene, butyl rubber), a flame-retardant lab coat, and chemical safety goggles with a face shield.[16]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust or vapors. Keep away from moisture, as it can react to release corrosive gases like hydrogen chloride.[6][16] Allow the container to warm to room temperature before opening to prevent moisture condensation.[16]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 20 minutes and remove contaminated clothing. Seek immediate medical attention.[17]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, removing contact lenses if possible. Seek immediate medical attention.[17]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16][17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water (if the person is conscious) and seek immediate medical attention.[17]

-

References

- BenchChem. (2025). Application Notes and Protocols: Large-Scale Synthesis of 4-Fluorothis compound. Benchchem.

- Sigma-Aldrich. This compound hydrochloride | 105627-79-0.

- Sigma-Aldrich. This compound | 84468-15-5.

- Benchchem. 4-Fluorothis compound hydrochloride | 906820-08-4.

- PubChem. This compound | C9H6ClNO2S | CID 3371655.

- Google Patents. CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride.

- Benchchem.

- PubChem. This compound hydrochloride | C9H7Cl2NO2S | CID 13116932.

- CymitQuimica. (2024). Safety Data Sheet - 4-Fluorothis compound hydrochloride.

- Benchchem.

- Smolecule. Buy 4-Fluorothis compound hydrochloride | 906820-08-4.

- Home Sunshine Pharma. 4-fluorothis compound Hydrochloride CAS 906820-08-4.

- Benchchem. A Comparative Analysis of 8-Fluoroisoquinoline-5-sulfonamide and Other Kinase Inhibitors.

- Benchchem. 4-Methylthis compound safety and handling precautions.

- Guidechem. This compound 84468-15-5 wiki.

- Benchchem. The Dawn of Kinase Inhibition: A Technical Guide to the Discovery and History of Isoquinoline Sulfonamides.

- PubMed. Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression.

- Amerigo Scientific. This compound.

- PubChem. Fasudil | C14H17N3O2S | CID 3547.

- Probechem Biochemicals.

- Cell Guidance Systems. Fasudil Hydrochloride.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Fluorothis compound hydrochloride | 906820-08-4 | Benchchem [benchchem.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. This compound hydrochloride | C9H7Cl2NO2S | CID 13116932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound - Amerigo Scientific [amerigoscientific.com]

- 12. Buy 4-Fluorothis compound hydrochloride | 906820-08-4 [smolecule.com]

- 13. CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride - Google Patents [patents.google.com]

- 14. Fasudil | C14H17N3O2S | CID 3547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-fluorothis compound Hydrochloride CAS 906820-08-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 16. benchchem.com [benchchem.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to Isoquinoline-5-sulfonyl Chloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-5-sulfonyl chloride is a pivotal chemical intermediate, instrumental in the synthesis of a range of pharmacologically active molecules. Its unique structural scaffold, featuring a reactive sulfonyl chloride group appended to the isoquinoline core, renders it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of the structure, chemical properties, and detailed synthetic methodologies for this compound. We will delve into the mechanistic underpinnings of various synthetic routes, offering field-proven insights and step-by-step protocols. The significance of this compound as a precursor to therapeutic agents, notably Rho-kinase (ROCK) inhibitors like Fasudil, will also be highlighted, underscoring its importance in modern drug discovery and development.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural alkaloids and synthetic drugs with diverse biological activities.[1][2] Compounds such as the vasodilator papaverine and the anesthetic dimethisoquin feature this heterocyclic system.[2] The introduction of a sulfonyl chloride functional group at the 5-position of the isoquinoline ring creates a highly reactive and versatile intermediate, this compound, which serves as a linchpin in the synthesis of various sulfonamide derivatives.

These sulfonamides have garnered significant attention, particularly as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[3] The dysregulation of the ROCK signaling pathway is implicated in a variety of pathologies, including cardiovascular and neurological disorders.[3] Consequently, this compound is a critical starting material for the development of novel therapeutics targeting this pathway.[3][4]

Molecular Structure and Chemical Properties

The molecular identity of this compound is defined by the fusion of a benzene and a pyridine ring, with a sulfonyl chloride group (-SO₂Cl) attached at the C5 position of the bicyclic aromatic system.

Structural Representation

The chemical structure of this compound can be visualized as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its commonly used hydrochloride salt is presented in the table below.

| Property | This compound | This compound hydrochloride |

| CAS Number | 84468-15-5[5] | 105627-79-0[6] |

| Molecular Formula | C₉H₆ClNO₂S[5] | C₉H₇Cl₂NO₂S[6] |

| Molecular Weight | 227.67 g/mol [5] | 264.13 g/mol [6] |

| Appearance | Colorless crystalline solid[7] | Light yellow powder[8][9] |

| Purity | Typically >95% | Varies by supplier |

| Solubility | Soluble in many common organic solvents.[10] | Enhanced solubility, suitable for various biological applications.[11] |

| Storage | Inert atmosphere, room temperature. | Inert atmosphere, room temperature. |

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages concerning yield, scalability, and the use of hazardous reagents. The choice of a particular method often depends on the scale of the synthesis and the desired purity of the final product.

Route 1: Direct Sulfonation of Isoquinoline and Subsequent Chlorination

This is a classical and widely reported method for the synthesis of this compound.[4] The process involves two main steps: the sulfonation of isoquinoline to form isoquinoline-5-sulfonic acid, followed by the conversion of the sulfonic acid to the corresponding sulfonyl chloride.

Electrophilic aromatic substitution reactions on isoquinoline preferentially occur at the 5- and 8-positions of the benzene ring.[12][13] Sulfonation with strong sulfonating agents like oleum (fuming sulfuric acid) favors the formation of the thermodynamically stable 5-sulfonic acid isomer.[1][14] The subsequent conversion of the sulfonic acid to the sulfonyl chloride is a standard transformation, typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[15][16]

Step 1: Synthesis of Isoquinoline-5-sulfonic Acid [1]

-

To isoquinolinium sulfate (0.154 mol), add 65% oleum (60 g) while maintaining the temperature at 0°C.

-

Allow the mixture to stand at room temperature for 16 hours.

-

Add an additional portion of oleum (20 g) to the viscous solution and heat the mixture on a steam bath for 1 hour.

-

After cooling, carefully pour the resulting syrup onto crushed ice (170 g) to precipitate the product.

-

Isolate the isoquinoline-5-sulfonic acid by filtration.

Step 2: Synthesis of this compound hydrochloride [8][9]

-

Suspend isoquinoline-5-sulfonic acid (135 mmol) in thionyl chloride (150 mL, 2.06 mol) at room temperature under a nitrogen atmosphere.

-

Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 mL) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 2.5 hours.

-

After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to obtain a light yellow powder.

-

Suspend the powder in anhydrous dichloromethane (200 mL), sonicate, filter, and dry under reduced pressure at 40°C to yield this compound hydrochloride.

The free base, this compound, can be obtained by neutralization of the hydrochloride salt with a mild base, such as a sodium bicarbonate solution.[4]

Caption: Workflow for the synthesis via direct sulfonation.

Route 2: Synthesis from 5-Bromoisoquinoline

An alternative synthetic strategy that avoids the use of highly corrosive fuming sulfuric acid involves a two-step process starting from 5-bromoisoquinoline. This method is described in a patent as having a simple synthetic route, short reaction time, and high yield.[4]

This route begins with a nucleophilic substitution reaction where the bromine atom at the 5-position of isoquinoline is displaced by thiourea to form an S-isoquinoline isothiourea salt.[4] This intermediate is then subjected to an oxidative chlorosulfonyl acylation reaction to yield the final product.[4] This approach offers the advantage of milder reaction conditions and avoids the use of some of the more hazardous reagents associated with direct sulfonation.[4]

Step 1: Synthesis of S-Isoquinoline isothiourea salt

-

In a suitable solvent (e.g., methanol, ethanol, or DMF), reflux a mixture of 5-bromoisoquinoline and thiourea (molar ratio of 1:1 to 1:1.4) for 2-6 hours.

-

After the reaction is complete, add water to precipitate the crude product.

-

Collect the crude S-isoquinoline isothiourea salt by suction filtration.

-

Recrystallize and dry the product to obtain the pure salt.

Step 2: Synthesis of this compound

-

Dissolve the S-isoquinoline isothiourea salt obtained in the previous step in dilute hydrochloric acid.

-

Carry out an oxidative chlorosulfonyl acylation reaction on the solution using an appropriate oxidant.

-

After the reaction is complete, collect the product by suction filtration, wash, and dry to obtain this compound.

The patent reports a high yield of up to 95.9% for the final product under optimized conditions.[4]

Caption: Workflow for the synthesis from 5-bromoisoquinoline.

Other Synthetic Approaches

Another documented method involves the diazotization of 5-aminoisoquinoline, followed by a sulfonyl chlorination reaction with sulfur dioxide in an acetic acid solvent.[4] However, the yield of this reaction is dependent on the stability of the intermediate diazonium salt, which can be a limiting factor.[4]

Applications in Drug Discovery and Development

This compound is a highly sought-after intermediate in the pharmaceutical industry, primarily due to its role in the synthesis of ROCK inhibitors. The most notable example is Fasudil, a therapeutic agent used for the treatment of cerebral vasospasm.[4] The synthesis of Fasudil and its analogues involves the reaction of this compound with the appropriate amine to form the corresponding sulfonamide.

The versatility of the sulfonyl chloride group allows for its reaction with a wide range of nucleophiles, enabling the creation of diverse libraries of isoquinoline-based compounds for screening and lead optimization in drug discovery programs.[3][17]

Caption: Role of this compound in drug discovery.

Safety and Handling

This compound and its hydrochloride salt are corrosive and can cause severe skin burns and eye damage.[6] All handling should be performed in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The reagents used in its synthesis, such as sulfur trioxide, oleum, and thionyl chloride, are highly corrosive and reactive, requiring extreme caution during handling.[3][4]

Conclusion

This compound is a cornerstone intermediate in the synthesis of a multitude of biologically active compounds, most notably ROCK inhibitors. This guide has provided a detailed examination of its structure, properties, and key synthetic methodologies. The direct sulfonation of isoquinoline and the route from 5-bromoisoquinoline represent two robust approaches to its preparation, each with distinct advantages. A thorough understanding of these synthetic pathways, coupled with stringent safety protocols, is essential for researchers and drug development professionals seeking to leverage the chemical potential of this versatile building block in the pursuit of novel therapeutics.

References

- BenchChem. (n.d.). Large-Scale Synthesis of 4-Fluorothis compound.

- BenchChem. (n.d.).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3371655, this compound. PubChem.

- Kido, K., & Watanabe, Y. (1988). A One-Pot Isoquinoline Synthesis by Cyclodehydrogenation of N-Benzyl-α-alkylaminoacetals with Chlorosulfonic Acid. Journal of the Japan Chemical Society, 1988(24).

- ChemicalBook. (n.d.). 5-Isoquinolinesulfonic acid synthesis. ChemicalBook.

- 5-Isoquinolinesulfonic Acid: Properties and Synthesis. (n.d.). The Chemistry.

- Suicheng Pharmaceutical Co Ltd. (2022). Preparation method of 5-isoquinoline sulfonyl chloride (CN108752274B).

- Georg Thieme Verlag. (n.d.). Product Class 5: Isoquinolines. Science of Synthesis.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13116932, this compound hydrochloride. PubChem.

- Padial, N. M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- Organic Chemistry Portal. (n.d.).

- Guidechem. (n.d.). This compound 84468-15-5 wiki. Guidechem.

- ChemicalBook. (n.d.). Isoquinoline-5-sulphonyl chloride hydrochloride synthesis. ChemicalBook.

- Asahi Glass Co Ltd. (2011). Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof (US7872136B2).

- ChemicalBook. (n.d.). Isoquinoline-5-sulphonyl chloride hydrochloride. ChemicalBook.

- Sigma-Aldrich. (n.d.). This compound hydrochloride.

- Royal Society of Chemistry. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry.

- Dow Chemical Co. (1959). Method for the preparation of polysulfonyl chlorides of styrene resins (US2867611A).

- ChemicalBook. (n.d.). This compound. ChemicalBook.

- Smolecule. (n.d.). Buy 5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid.

- Furukawa, M., et al. (1981). Direct Conversion of Sulfinic Acid to Sulfonic Acid Derivatives. Chemical and Pharmaceutical Bulletin, 29(3), 639-644.

- BenchChem. (n.d.). 4-Fluorothis compound hydrochloride.

- Isoquinoline. (n.d.).

- Scribd. (n.d.). Isoquinoline.

- Preparation and Properties of Isoquinoline. (n.d.).

- National Institutes of Health. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 3. benchchem.com [benchchem.com]

- 4. CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride - Google Patents [patents.google.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride | C9H7Cl2NO2S | CID 13116932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. Isoquinoline-5-sulphonyl chloride hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. Isoquinoline-5-sulphonyl chloride hydrochloride | 105627-79-0 [chemicalbook.com]

- 10. scribd.com [scribd.com]

- 11. 4-Fluorothis compound hydrochloride | 906820-08-4 | Benchchem [benchchem.com]

- 12. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 13. uop.edu.pk [uop.edu.pk]

- 14. nbinno.com [nbinno.com]

- 15. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]

- 16. US2867611A - Method for the preparation of polysulfonyl chlorides of styrene resins - Google Patents [patents.google.com]

- 17. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Research Applications of Isoquinoline-5-sulfonyl Chloride

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of cellular biology and drug discovery, the identification of molecular scaffolds that can be systematically modified to target specific enzymes represents a significant leap forward. The isoquinoline sulfonamide framework is one such "privileged structure," having emerged as a cornerstone in the design of potent protein kinase inhibitors.[1][2] At the heart of this chemical class lies Isoquinoline-5-sulfonyl chloride , a reactive intermediate that serves as the foundational building block for a multitude of research tools and clinical candidates.[3]

This guide provides a comprehensive overview of the primary application of this compound in modern research: its pivotal role in the synthesis of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. We will explore the causality behind its use, the mechanism of the inhibitors it helps create, their impact on the crucial Rho/ROCK signaling pathway, and detailed protocols for their application in key experimental contexts.

The Core Application: A Gateway to Potent ROCK Inhibitors

This compound's primary significance in research is not as a standalone bioactive molecule, but as a critical precursor for the synthesis of a class of isoquinoline-based sulfonamides that potently inhibit ROCKs.[4] The synthesis chemistry is robust, typically involving the coupling of the sulfonyl chloride group with an amine-containing moiety.[4][5]

The most notable example derived from this scaffold is Fasudil (HA-1077) , the first clinically approved ROCK inhibitor, used for treating cerebral vasospasm in Japan.[5][6] The journey from this compound to Fasudil and other analogs demonstrates the power of this scaffold. By modifying the amine portion or making substitutions on the isoquinoline ring (e.g., adding a fluorine or methyl group), researchers can fine-tune the inhibitor's potency and selectivity.[1][4][7]

Causality of a Superior Scaffold: Why Isoquinoline-5-Sulfonamide?

The success of the isoquinoline sulfonamide scaffold in targeting the highly conserved ATP-binding site of kinases is not accidental. Early structure-activity relationship (SAR) studies revealed critical features:

-

The Isoquinoline Nitrogen : This nitrogen atom is crucial for activity, forming a key hydrogen bond within the hinge region of the kinase's ATP-binding pocket.[2]

-

The Sulfonamide Linker : This group correctly orients the molecule within the catalytic domain, and its presence is vital for inhibitory action.[8]

-

A Basic Amino Group : A separated basic amine, as seen in Fasudil, is of utmost importance for potent inhibition.[8]

This combination of features makes derivatives of this compound highly effective ATP-competitive inhibitors of ROCK.[7][8]

The Rho/ROCK Signaling Pathway: A Central Regulator of Cell Mechanics

To understand the utility of the inhibitors synthesized from this compound, one must first appreciate the pathway they target. The Rho/ROCK signaling pathway is a fundamental regulator of the actin cytoskeleton and, by extension, numerous cellular processes.[9][10]

The pathway is initiated by the activation of the small GTPase, RhoA.[11] In its active, GTP-bound state, RhoA binds to and activates ROCK (which has two main isoforms, ROCK1 and ROCK2).[9] Activated ROCK then phosphorylates a host of downstream substrates, leading to increased actomyosin contractility, stress fiber formation, and focal adhesion maturation.[12][13]

Key Downstream Effects of ROCK Activation:

-

Myosin Light Chain (MLC) Phosphorylation : ROCK directly phosphorylates MLC and inactivates Myosin Phosphatase Target subunit 1 (MYPT1).[12][14] Both actions lead to an increase in phosphorylated MLC, which drives the interaction of myosin with actin filaments, resulting in cellular contraction.[12]

-

LIM Kinase (LIMK) Activation : ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[9] This stabilizes actin filaments.

-

Cytoskeletal Reorganization : The net effect is the assembly of contractile actin stress fibers and the regulation of cell shape, adhesion, and motility.[15]

Dysregulation of this pathway is implicated in a wide array of pathologies, including cancer metastasis, hypertension, glaucoma, and fibrosis, making ROCK an attractive therapeutic target.[4][11][]

Caption: The Rho/ROCK signaling pathway and point of intervention by isoquinoline-based inhibitors.

Research Applications: Leveraging ROCK Inhibition for Scientific Discovery

The development of potent and selective ROCK inhibitors, stemming from this compound, has provided researchers with invaluable chemical tools to probe and manipulate biological systems.

Stem Cell and Regenerative Medicine

Perhaps the most widespread application is in human pluripotent stem cell (hPSC) culture.[10] Dissociation of hPSCs into single cells triggers hyperactivation of the ROCK pathway, leading to massive cell death, a phenomenon known as anoikis.[17]

-

Enhanced Cell Survival : Supplementing the culture medium with a ROCK inhibitor (like Y-27632) for the first 24 hours after passaging dramatically increases the survival and attachment of dissociated stem cells.[17] This has become a standard and indispensable technique for routine hPSC culture, single-cell cloning, and recovery from cryopreservation.[17][18]

-

Improved Differentiation and Proliferation : ROCK inhibitors have been shown to promote the proliferation and differentiation of various stem cell types, including mesenchymal and urine-derived stem cells.[12]

Cancer Biology

The Rho/ROCK pathway is a key driver of cell motility and invasion, processes central to cancer metastasis.[11]

-

Inhibition of Metastasis : By disrupting the formation of stress fibers and focal adhesions, ROCK inhibitors reduce the migratory and invasive potential of cancer cells.[10][11] This makes them critical tools for studying the mechanisms of metastasis in various cancer models, including breast, lung, and liver cancer.[11][]

-

Glioblastoma Stem-Like Cells : In glioblastoma research, ROCK inhibitors like Fasudil and Y-27632 have been shown to facilitate the in vitro expansion of glioblastoma stem-like cells by helping them survive the stresses of dissociation and culture.[19]

Neuroscience and Neuroregeneration

The ROCK pathway plays a crucial role in the central nervous system, particularly in regulating neurite growth.

-

Axon Regeneration : Activation of the RhoA/ROCK pathway is a major inhibitor of axon regeneration after spinal cord injury (SCI).[9] Pharmacological inhibition of ROCK can promote neurite extension and support functional recovery in SCI models.[9][]

-

Pain Signaling : The RhoA/ROCK pathway is implicated in nociceptive signaling. Studies using ROCK inhibitors have shown that targeting this pathway can alleviate neuropathic pain.[9]

-

Neuroprotection : Various isoquinoline alkaloids (a broader class that includes the scaffold) have demonstrated neuroprotective effects against ischemia-induced apoptosis and in models of neurodegenerative diseases.[20][21][22]

Cardiovascular and Ocular Research

-

Vascular Tone : The pathway is a key regulator of smooth muscle contraction.[10] ROCK inhibitors can induce vasodilation and have been studied for their potential in treating hypertension and pulmonary hypertension.[11][23]

-

Glaucoma : ROCK inhibitors like Ripasudil and Netarsudil are clinically approved for treating glaucoma.[6][24] They lower intraocular pressure by increasing aqueous humor outflow through the trabecular meshwork, a process achieved by relaxing the contractile tissue.[24][25]

Experimental Protocols & Methodologies

The trustworthiness of research findings relies on robust and reproducible protocols. Below are methodologies for the synthesis of a foundational ROCK inhibitor and its application in a common cell-based assay.

Protocol 1: Synthesis of Fasudil from this compound

This protocol describes the fundamental chemical reaction that underscores the utility of the topic compound.

Caption: General workflow for the synthesis of Fasudil.

Methodology (Adapted from literature[5]):

-

Neutralization of Starting Material : this compound hydrochloride is slowly added to a stirred, saturated solution of sodium bicarbonate (NaHCO₃). The mixture is stirred for approximately 30 minutes to neutralize the hydrochloride salt, yielding the free sulfonyl chloride.

-

Extraction : The aqueous mixture is extracted multiple times with an organic solvent like dichloromethane (DCM). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrated under reduced pressure.

-

Coupling Reaction : The resulting this compound residue is re-dissolved in DCM. This solution is added dropwise to a stirred solution of homopiperazine (1,4-diazepane) in DCM, typically at a reduced temperature (e.g., 0-5°C) to control the reaction rate.

-

Reaction Completion & Work-up : The reaction is stirred for several hours at room temperature to ensure completion.

-

Purification : The crude product is then purified, often via column chromatography, to yield the final product, Fasudil.

Protocol 2: General Cell Treatment for ROCK Inhibition Assay

This protocol outlines a standard procedure for treating cultured cells with a ROCK inhibitor like Y-27632 to study its effects on cell morphology or migration.

Materials:

-

Cultured cells of interest (e.g., hPSCs, cancer cell line)

-

Complete cell culture medium

-

10 mM Y-27632 stock solution (dissolved in sterile water or DMSO, stored at -20°C)[14]

-

Sterile phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture : Culture cells to the desired confluency (e.g., 70-80%) under standard conditions.

-

Prepare Working Solution : On the day of the experiment, thaw an aliquot of the 10 mM Y-27632 stock solution. Dilute the stock solution directly into the complete cell culture medium to the desired final concentration. A common working concentration is 10 µM.[14][17]

-

Example Calculation: To make 10 mL of medium with 10 µM Y-27632, add 10 µL of the 10 mM stock solution to 10 mL of medium.

-

-

Cell Treatment : Remove the existing medium from the cells and gently wash once with sterile PBS.

-

Incubation : Add the medium containing the ROCK inhibitor to the cells. Incubate for the desired period (this can range from a few hours to several days depending on the assay).[19]

-

Analysis : Following incubation, proceed with downstream analysis, such as:

-

Microscopy : Assess changes in cell morphology, stress fiber formation (via phalloidin staining), or wound healing in a scratch assay.[26]

-

Western Blot : Analyze the phosphorylation status of ROCK substrates like MLC or cofilin to confirm pathway inhibition.[26]

-

Proliferation/Viability Assay : Quantify cell number or viability using assays like WST-1 or CellTiter-Glo.[19]

-

Self-Validating System : This protocol is self-validating. A successful experiment will show clear phenotypic changes (e.g., loss of stress fibers, rounded cell morphology) in the treated group compared to a vehicle-treated control group. Furthermore, Western blot analysis showing decreased phosphorylation of MLC serves as a direct biochemical validation of ROCK inhibition.[26]

Quantitative Data Summary

The efficacy of inhibitors derived from the isoquinoline scaffold varies. Potency is typically measured by the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ), where a lower value indicates a more potent compound.[1]

| Inhibitor | Target(s) | ROCK1 IC₅₀/Kᵢ | ROCK2 IC₅₀/Kᵢ | Key Selectivity Notes | Reference(s) |

| Fasudil | ROCK1/2 | Kᵢ: 0.33 µM | IC₅₀: 0.158 µM | Also inhibits PKA, PKC, PKG, and MLCK at higher concentrations. | [6] |

| Y-27632 | ROCK1/2 | Varies by assay | Varies by assay | A widely used, selective research tool. | [14] |

| H-1152P | ROCK1/2 | IC₅₀: 1.6 nM | IC₅₀: 0.7 nM | More selective inhibitor of ROCK than Fasudil. | [4] |

| Ripasudil | ROCK1/2 | IC₅₀: 51 nM | IC₅₀: 19 nM | High potency; approved for glaucoma treatment. | [6] |

| Netarsudil | ROCK1/2 | Kᵢ: 1 nM | Kᵢ: 1 nM | Also inhibits the norepinephrine transporter (NET). | [6] |

Safety & Handling of this compound

As a reactive sulfonyl chloride derivative, this compound and its analogs require careful handling.[27]

-

Hazards : The compound is corrosive and causes severe skin burns and eye damage.[27][28] It is also moisture-sensitive and can react with water to release corrosive hydrogen chloride gas.[27]

-

Personal Protective Equipment (PPE) : Always handle in a chemical fume hood.[29] Mandatory PPE includes chemical safety goggles, a face shield, chemical-resistant gloves (e.g., neoprene), and a flame-retardant lab coat.[27]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from moisture.[29]

-

Spill & Disposal : In case of a spill, evacuate the area and ensure adequate ventilation.[27] Absorb with an inert material and dispose of as hazardous waste according to local, state, and federal regulations.[29]

Disclaimer : Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and complete safety information before handling.[27][30]

Conclusion

This compound is far more than a simple chemical reagent; it is a gateway molecule that has enabled profound discoveries across diverse fields of biomedical research. Its utility as a scaffold for potent ROCK inhibitors has provided scientists with essential tools to dissect the complex roles of the Rho/ROCK signaling pathway in health and disease. From advancing stem cell technologies to opening new therapeutic avenues in cancer, neuroscience, and ophthalmology, the legacy of this foundational compound continues to expand, underscoring the critical synergy between synthetic chemistry and biological innovation.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for the ROCK Inhibitor Y-27632 in Cell Culture Experiments. BenchChem.

- Zhang, Y., et al. (n.d.). Exploring the Role of RhoA/ROCK Signaling in Pain: A Narrative Review. PubMed Central.

- BenchChem. (2025). The Cutting Edge of Kinase Inhibition: A Comparative Guide to Novel 4-Methylthis compound Derivatives. BenchChem.

- Wikipedia. (n.d.). Rho kinase inhibitor. Wikipedia.

- Patsnap Synapse. (2024). What are RHOA inhibitors and how do they work?. Patsnap Synapse.

- El-Gazzar, M. G., et al. (n.d.). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. PubMed Central.

- Bosco, C., et al. (n.d.). Role of the Rho-ROCK (Rho-Associated Kinase) Signaling Pathway in the Regulation of Pancreatic β-Cell Function. Oxford Academic.

- Komers, R., et al. (2008). Targeting of RhoA/ROCK Signaling Ameliorates Progression of Diabetic Nephropathy Independent of Glucose Control. American Diabetes Association.

- BenchChem. (n.d.). 4-Methylthis compound safety and handling precautions. BenchChem.

- Al-Mubarak, A. M., et al. (n.d.). Rocking the Boat: The Decisive Roles of Rho Kinases During Oocyte, Blastocyst, and Stem Cell Development. Frontiers.

- MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI.

- CymitQuimica. (2024). Safety Data Sheet. CymitQuimica.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET. TCI Chemicals.

- Horiguchi, T., et al. (n.d.). Effect of Rho–Associated Kinase Inhibitor on Growth Behaviors of Human Induced Pluripotent Stem Cells in Suspension Culture. PubMed Central.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET. Sigma-Aldrich.

- BOC Sciences. (n.d.). Rho-Rock Signaling Pathway. BOC Sciences.

- ResearchGate. (n.d.). Effect of ROCK inhibition on cell morphology and focal adhesions. Cells.... ResearchGate.

- Zhang, H., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PubMed Central.

- Croze, R. H., et al. (2016). ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium. PubMed Central.

- PubChem. (n.d.). This compound hydrochloride. PubChem.

- BenchChem. (n.d.). The Dawn of Kinase Inhibition: A Technical Guide to the Discovery and History of Isoquinoline Sulfonamides. BenchChem.

- BenchChem. (n.d.). 4-Fluorothis compound hydrochloride. BenchChem.

- Amerigo Scientific. (n.d.). This compound. Amerigo Scientific.

- ResearchGate. (n.d.). Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil.... ResearchGate.

- BenchChem. (2025). Comparative Analysis of Isoquinoline-Based ROCK Inhibitors: A Guide for Researchers. BenchChem.

- ResearchGate. (n.d.). Synthesis of Fasudil hydrochloride. ResearchGate.

- Collins, I., et al. (n.d.). Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. PubMed.

- ResearchGate. (2025). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. ResearchGate.

- Al-Ghanim, A., et al. (n.d.). Synthesis and Pharmacological Study of Rho-Kinase Inhibitors: Pharmacomodulations on the Lead Compound Fasudil. Taylor & Francis Online.

- Al-Tarkawi, A. A., et al. (2021). Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects. PubMed Central.

- BenchChem. (2025). Application Notes and Protocols: Large-Scale Synthesis of 4-Fluorothis compound. BenchChem.

- Zhang, H., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PubMed.

- Al-Humayel, M., et al. (2023). Rho-Kinase Inhibitors as Emerging Targets for Glaucoma Therapy. PubMed Central.

- Lee, J. C., et al. (n.d.). Inhibitory Effects of Isoquinoline Alkaloid Berberine on Ischemia-Induced Apoptosis via Activation of Phosphoinositide 3-Kinase/Protein Kinase B Signaling Pathway. PubMed Central.

- Captivate Bio. (n.d.). Introduction to ROCK inhibitors for hPSC culture. Captivate Bio.

- ResearchGate. (n.d.). Mechanism of action of Rho kinase inhibitors as antiglaucoma medication. ResearchGate.

- Inhibitor Research Hub. (2025). Precision ROCK Inhibition: Empowering Translational Disco.... Inhibitor Research Hub.

- National Institutes of Health. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PubMed Central.

- Emeakaroha, V. C., et al. (2015). ROCK Inhibition Facilitates In Vitro Expansion of Glioblastoma Stem-Like Cells. PubMed Central.

- Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.

- National Institutes of Health. (n.d.). ROCK1 inhibition promotes the self-renewal of a novel mouse mammary cancer stem cell. PubMed Central.

- PubMed Central. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed Central.

- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Exploring the Role of RhoA/ROCK Signaling in Pain: A Narrative Review [aginganddisease.org]

- 10. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 11. What are RHOA inhibitors and how do they work? [synapse.patsnap.com]

- 12. Frontiers | Rocking the Boat: The Decisive Roles of Rho Kinases During Oocyte, Blastocyst, and Stem Cell Development [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. academic.oup.com [academic.oup.com]

- 17. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]

- 18. a-msh-amide.com [a-msh-amide.com]

- 19. ROCK Inhibition Facilitates In Vitro Expansion of Glioblastoma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibitory Effects of Isoquinoline Alkaloid Berberine on Ischemia-Induced Apoptosis via Activation of Phosphoinositide 3-Kinase/Protein Kinase B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. diabetesjournals.org [diabetesjournals.org]

- 24. Rho-Kinase Inhibitors as Emerging Targets for Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. This compound hydrochloride | C9H7Cl2NO2S | CID 13116932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. static.cymitquimica.com [static.cymitquimica.com]

- 30. sigmaaldrich.com [sigmaaldrich.com]

Isoquinoline-5-sulfonyl Chloride: A Deep Dive into its Mechanism of Action and Precursor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-5-sulfonyl chloride is a pivotal precursor in the synthesis of a class of potent therapeutic agents known as Rho-kinase (ROCK) inhibitors. This technical guide provides an in-depth exploration of the mechanism of action of its derivatives, such as Fasudil, and details the synthetic pathways leading to this critical intermediate. By elucidating the underlying biochemistry and providing actionable experimental protocols, this document serves as a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Introduction: The Significance of this compound

This compound is not a therapeutic agent itself, but rather a crucial building block in the synthesis of highly specific enzyme inhibitors. Its derivatives have garnered significant attention for their ability to modulate the RhoA/Rho-kinase signaling pathway, a central regulator of cellular contraction, motility, and proliferation. The most prominent derivative, Fasudil, has been approved for clinical use in Japan for the treatment of cerebral vasospasm and is under investigation for a multitude of other conditions, including pulmonary hypertension, glaucoma, and neuronal regeneration. The therapeutic potential of ROCK inhibitors underscores the importance of understanding the synthesis and mechanism of their common precursor, this compound.

Mechanism of Action: Targeting the Rho-Kinase Pathway

The biological effects of this compound derivatives are mediated through the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK). ROCKs are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.

The Canonical RhoA/ROCK Signaling Cascade

The RhoA/ROCK pathway plays a critical role in regulating the phosphorylation of myosin light chain (MLC), a key event in smooth muscle contraction and actin cytoskeleton dynamics.

-

Activation of RhoA: Extracellular signals activate the small GTPase RhoA, causing it to switch from an inactive GDP-bound state to an active GTP-bound state.

-

ROCK Activation: GTP-bound RhoA binds to and activates ROCK.

-

MLC Phosphorylation: Activated ROCK phosphorylates the myosin binding subunit of myosin light chain phosphatase (MLCP), which inhibits its activity.[1] This leads to an increase in the phosphorylation of myosin light chain (MLC).

-

Cellular Contraction: Phosphorylated MLC promotes the assembly of actin-myosin filaments and enhances smooth muscle contraction.[1][2]

Derivatives of this compound, such as Fasudil, are ATP-competitive inhibitors of ROCK.[3] They bind to the kinase domain of ROCK, preventing the phosphorylation of its downstream targets and leading to vasodilation and other cellular effects.[2][4]

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of Fasudil.

Pleiotropic Effects of ROCK Inhibition

Beyond smooth muscle relaxation, ROCK inhibition has demonstrated a range of therapeutic effects:

-

Neuronal Regeneration: ROCK inhibitors promote neurite outgrowth and axonal regeneration, making them promising candidates for treating spinal cord injury and neurodegenerative diseases.[5][6][7]

-

Anti-inflammatory Effects: ROCK signaling is involved in inflammatory responses, and its inhibition can modulate the activity of immune cells.[6]

-

Cardiovascular Protection: By promoting vasodilation and inhibiting vascular remodeling, ROCK inhibitors have shown benefits in pulmonary hypertension and other cardiovascular conditions.[1][4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. Several synthetic routes have been reported, with the following being a common and scalable approach.

Precursors and Key Reactions

The primary precursor for this synthesis is isoquinoline . The key reactions involve sulfonation followed by chlorination.

-

Sulfonation: Isoquinoline is reacted with a sulfonating agent, such as chlorosulfonic acid or sulfur trioxide, to introduce a sulfonic acid group onto the isoquinoline ring. This reaction is an electrophilic aromatic substitution.

-

Chlorination: The resulting isoquinoline-5-sulfonic acid is then treated with a chlorinating agent, like thionyl chloride or phosphorus pentachloride, to convert the sulfonic acid group into the desired sulfonyl chloride.

A more recent and efficient method involves a two-step reaction starting from 5-bromoisoquinoline and thiourea.[8] This route offers advantages of simpler and less corrosive reagents.[8]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from Isoquinoline-5-sulfonic acid

This protocol describes the conversion of isoquinoline-5-sulfonic acid to this compound hydrochloride.

Materials:

-

Isoquinoline-5-sulfonic acid

-

Thionyl chloride

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Suspend isoquinoline-5-sulfonic acid (1.0 eq) in thionyl chloride (10-15 vol).

-

Slowly add anhydrous DMF (catalytic amount) to the suspension at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours.[9][10]

-

Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride, yielding a solid.

-

Suspend the solid in anhydrous dichloromethane, sonicate, and then filter.

-

Dry the collected solid under vacuum to obtain this compound hydrochloride.[10]

Experimental Validation of ROCK Inhibition

The inhibitory activity of compounds derived from this compound is typically assessed using a combination of in vitro and cell-based assays.

In Vitro ROCK Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK.

Principle: The assay quantifies the phosphorylation of a specific ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1), in the presence and absence of the test compound. The level of phosphorylation is detected using a specific antibody.

Protocol:

-

Coat a 96-well plate with the ROCK substrate (e.g., recombinant MYPT1).

-

Add the test compound at various concentrations to the wells.

-

Add purified active ROCK enzyme to initiate the kinase reaction.[11][12][13]

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[11][13]

-

Stop the reaction and wash the wells.

-

Add a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-MYPT1).[11][13]

-

Add a labeled secondary antibody (e.g., HRP-conjugated).

-

Add a suitable substrate for the secondary antibody's enzyme and measure the signal (e.g., absorbance at 450 nm for HRP).

-

Calculate the IC50 value of the test compound.

| Component | Description | Typical Concentration |

| ROCK Enzyme | Purified recombinant ROCK1 or ROCK2 | 10-50 ng/well |

| Substrate | Recombinant MYPT1 | 1-2 µ g/well |

| ATP | Co-factor for kinase reaction | 10-100 µM |

| Test Compound | Dissolved in DMSO | Varies (e.g., 1 nM to 100 µM) |

| Detection | Anti-phospho-MYPT1 antibody | Varies with supplier |

Cell-Based Neurite Outgrowth Assay

This assay evaluates the effect of ROCK inhibitors on promoting neurite outgrowth in cultured neurons, a key indicator of their potential for neuronal regeneration.[7][14][15]

Principle: Neuronal cells are cultured on an inhibitory substrate (e.g., myelin-associated glycoproteins) that would normally suppress neurite extension. The ability of a test compound to overcome this inhibition and promote neurite growth is quantified.[7]

Protocol:

-

Culture neuronal cells (e.g., primary neurons or a neuronal cell line like PC-12) on a permissive substrate to allow for initial attachment.

-

Treat the cells with the test compound at various concentrations.

-

After a set incubation period (e.g., 24-48 hours), fix the cells.

-

Stain the cells with a neuronal marker (e.g., β-III tubulin) to visualize the neurites.

-

Capture images using a microscope.

-

Measure the length of the longest neurite for a significant number of cells using image analysis software.

-

Compare the average neurite length in treated versus untreated cells.

| Parameter | Control (No Inhibitor) | With ROCK Inhibitor |

| Average Neurite Length | Shorter | Significantly Longer[14] |

| Percentage of cells with neurites | Lower | Significantly Higher[14] |

| Growth Cone Morphology | Collapsed on inhibitory substrate | Well-defined and extending |

Smooth Muscle Relaxation Assay

This ex vivo assay measures the ability of a ROCK inhibitor to relax pre-contracted smooth muscle tissue.

Principle: Strips of smooth muscle tissue (e.g., from aorta or bladder) are mounted in an organ bath and contracted with an agonist (e.g., phenylephrine or carbachol). The relaxing effect of the test compound is then measured as a decrease in muscle tension.[16]

Protocol:

-

Dissect smooth muscle tissue and cut it into strips.

-

Mount the strips in an organ bath containing a physiological salt solution, bubbled with carbogen (95% O2, 5% CO2), and maintained at 37°C.

-

Allow the tissue to equilibrate under a resting tension.

-

Induce a stable contraction with a contracting agent (e.g., KCl or carbachol).[16]

-

Add the test compound in a cumulative manner to generate a concentration-response curve.

-

Measure the relaxation as a percentage of the pre-contraction tension.

-

Calculate the EC50 value of the test compound.

Conclusion

This compound is a cornerstone for the development of a powerful class of drugs targeting the Rho-kinase pathway. A thorough understanding of its synthesis, the mechanism of action of its derivatives, and the experimental methods for their validation is essential for researchers aiming to innovate in this therapeutic area. The protocols and data presented in this guide offer a solid foundation for such endeavors, paving the way for the discovery of next-generation ROCK inhibitors with enhanced efficacy and safety profiles.

References

-

Fasudil - Wikipedia. (n.d.). Retrieved from [Link]

-

Mei, F., He, Y., Li, Q., & Cheng, L. (2009). Rho kinase inhibitor Fasudil induces neuroprotection and neurogenesis partially through astrocyte-derived G-CSF. Brain, Behavior, and Immunity, 23(8), 1083-1088. Retrieved from [Link]

-

The Science Behind Fasudil HCl: Targeting Rho-Kinase for Better Health Outcomes. (2025). Retrieved from [Link]

-

What is the mechanism of Fasudil Hydrochloride Hydrate? (2024). Patsnap Synapse. Retrieved from [Link]

-

Li, Y., Zhang, Y., & Wang, Y. (2024). Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Frontiers in Pharmacology, 15, 1369796. Retrieved from [Link]

- Preparation method of 5-isoquinoline sulfonyl chloride. (2018). Google Patents.

-

Li, D., Liu, Y., Zhang, Y., & Li, W. (2019). ROCK inhibition enhances neurite outgrowth in neural stem cells by upregulating YAP expression in vitro. Neural Regeneration Research, 14(11), 1957-1964. Retrieved from [Link]

-

Li, Y., et al. (2018). ROCK Inhibitor Y27632 Induced Morphological Shift and Enhanced Neurite Outgrowth-Promoting Property of Olfactory Ensheathing Cells via YAP-Dependent Up-Regulation of L1-CAM. Frontiers in Molecular Neuroscience, 11, 239. Retrieved from [Link]

-

Watzlawik, J. O., et al. (2013). Enhanced Neurite Outgrowth of Human Model (NT2) Neurons by Small-Molecule Inhibitors of Rho/ROCK Signaling. PLoS ONE, 8(2), e54688. Retrieved from [Link]

-

Trinkaus-Randall, V., et al. (2024). ROCK Inhibitor Enhances Neurite Outgrowth In Vitro and Corneal Sensory Nerve Reinnervation In Vivo. Investigative Ophthalmology & Visual Science, 65(12), 31. Retrieved from [Link]

-

Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology, 803, 23-42. Retrieved from [Link]

-

Monnier, P. P., et al. (2003). The Rho/ROCK pathway mediates neurite growth-inhibitory activity associated with the chondroitin sulfate proteoglycans of the CNS glial scar. Molecular and Cellular Neuroscience, 22(3), 319-330. Retrieved from [Link]

-

96-well ROCK Activity Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

-

The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (2016). Molecules, 21(10), 1339. Retrieved from [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). Molecules, 27(19), 6542. Retrieved from [Link]

-

Suzuki, K., et al. (2012). Fasudil, a Rho-kinase inhibitor, attenuates lipopolysaccharide-induced vascular hyperpermeability and colonic muscle relaxation in guinea pigs. Journal of Surgical Research, 178(1), 352-357. Retrieved from [Link]

-

Fasudil, a Rho-kinase inhibitor, attenuates lipopolysaccharide-induced vascular hyperpermeability and colonic muscle relaxation in guinea pigs. (2012). ResearchGate. Retrieved from [Link]

-

Nishimura, J., et al. (2009). Effects of fasudil, a Rho-kinase inhibitor, on contraction of pig bladder tissues with or without urothelium. Urology, 74(2), 464-469. Retrieved from [Link]

-

Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment. (2017). Frontiers in Neuroscience, 11, 353. Retrieved from [Link]

-

Fasudil repressed the YAP1 signaling pathway in arterial smooth muscle... (2020). ResearchGate. Retrieved from [Link]

-

Isoquinoline-5-sulphonyl chloride hydrochloride. (n.d.). Chemdad. Retrieved from [Link]

Sources

- 1. Fasudil - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Rho kinase inhibitor Fasudil induces neuroprotection and neurogenesis partially through astrocyte-derived G-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]

- 7. ROCK inhibition enhances neurite outgrowth in neural stem cells by upregulating YAP expression in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride - Google Patents [patents.google.com]

- 9. 5-Isoquinolinesulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Isoquinoline-5-sulphonyl chloride hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. content.abcam.com [content.abcam.com]

- 14. Enhanced Neurite Outgrowth of Human Model (NT2) Neurons by Small-Molecule Inhibitors of Rho/ROCK Signaling | PLOS One [journals.plos.org]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Effects of fasudil, a Rho-kinase inhibitor, on contraction of pig bladder tissues with or without urothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoquinoline-5-Sulfonyl Chloride Scaffold: A Cornerstone in the Synthesis of Potent ROCK Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical therapeutic targets in a multitude of pathologies, including cardiovascular diseases, glaucoma, and neurological disorders.[1][2][3] Central to the development of potent ROCK inhibitors is the isoquinoline-5-sulfonyl chloride scaffold, a privileged structure that serves as the foundational building block for a significant class of ATP-competitive inhibitors.[4][5] This technical guide provides an in-depth exploration of the role of this compound in the synthesis of ROCK inhibitors, grounded in the principles of medicinal chemistry and process development. We will dissect the ROCK signaling pathway, elucidate the mechanism of inhibition by isoquinoline-based compounds, and provide detailed, field-proven synthetic protocols for the landmark inhibitor, Fasudil. This document is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals dedicated to advancing kinase-targeted therapies.

The Biological Imperative: Targeting the ROCK Signaling Pathway

The Rho-associated kinases (ROCKs) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.[6][7] The Rho/ROCK signaling pathway is a master regulator of the actin cytoskeleton, influencing fundamental cellular processes such as contraction, adhesion, motility, and proliferation.[8][][10]

Mechanism of Activation: The pathway is initiated when RhoA, in its active GTP-bound state, binds to the Rho-binding domain (RBD) of ROCK.[2][7] This interaction disrupts an autoinhibitory fold, activating the N-terminal kinase domain of ROCK.[7] Activated ROCK then phosphorylates a host of downstream substrates, most notably:

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, promoting actomyosin contractility.[6][10]

-

Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), inhibiting its activity.[6][7][11] This action further increases the levels of phosphorylated MLC, leading to sustained cellular contraction.

-

LIM Kinases (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[12] This results in the stabilization of actin filaments and the formation of stress fibers.

Dysregulation of this pathway is implicated in numerous diseases, making ROCK a compelling therapeutic target.[3][10] ROCK inhibitors function by competitively binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of its substrates and thereby relaxing the cytoskeleton and modulating cellular behavior.[1][13]

Caption: Key pharmacophoric features of isoquinoline inhibitors.

Synthesis in Practice: The Case of Fasudil

Fasudil (Hexahydro-1-(5-isoquinolinesulfonyl)-1H-1,4-diazepine) was the first ROCK inhibitor to be clinically approved and stands as a classic example of the synthetic utility of this compound. [14]The traditional synthesis involves a direct condensation reaction between this compound and homopiperazine. [15][16]

Experimental Protocol: Synthesis of Fasudil Hydrochloride

This protocol describes a common and reliable method for synthesizing Fasudil, culminating in its hydrochloride salt for improved stability and solubility. [15][17] Materials:

-

This compound hydrochloride

-

Homopiperazine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol

-

Concentrated Hydrochloric Acid (12 M)

Step-by-Step Methodology:

-

Neutralization of the Starting Material:

-

Rationale: this compound is often supplied as a hydrochloride salt to improve its shelf life. The highly reactive sulfonyl chloride must be liberated as a free base before reaction with the amine.

-

Procedure: Dissolve this compound hydrochloride (1.0 eq) in dichloromethane (DCM). [15]Cool the solution to 0°C in an ice bath. Slowly add saturated sodium bicarbonate solution dropwise while stirring until the pH of the aqueous layer is neutral (pH ~7). [15]Separate the organic layer, and extract the aqueous layer again with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and filter. The resulting solution contains the free this compound and is used directly in the next step. [15]

-

-

Sulfonamide Bond Formation (Coupling Reaction):

-

Rationale: This is the key bond-forming step. The nucleophilic secondary amine of homopiperazine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide linkage. An excess of homopiperazine is often used to drive the reaction to completion and act as a base to neutralize the HCl byproduct. [16] * Procedure: In a separate flask, dissolve homopiperazine (2.2 eq) in DCM. [15]Cool this solution to 0°C. Slowly add the previously prepared this compound solution dropwise to the homopiperazine solution. [8][15]After the addition is complete, allow the reaction to warm to room temperature and then heat to 50°C for 2 hours. [15]

-

-

Work-up and Purification of Fasudil Free Base:

-

Rationale: A series of acid-base extractions are used to separate the product (Fasudil) from unreacted starting materials and byproducts. Fasudil, being basic, can be protonated and moved into an aqueous layer, while non-basic impurities remain in the organic phase.

-

Procedure: Cool the reaction mixture. Add 1 M HCl to adjust the pH to ~4.5. [15]Discard the organic layer. Wash the aqueous layer twice with DCM to remove impurities. [15]Now, add 1 M NaOH to the aqueous layer to adjust the pH to ~9.5, which deprotonates the Fasudil and makes it soluble in the organic phase again. [15]Extract the product into DCM. Wash the organic layer with water and then brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude Fasudil as an oily residue. [15]

-

-

Salt Formation (Fasudil Hydrochloride):

-

Rationale: Converting the basic free-base oil into a hydrochloride salt typically yields a stable, crystalline solid that is easier to handle, purify, and formulate.

-

Procedure: Dissolve the oily Fasudil residue in methanol. [15]While stirring, add concentrated HCl dropwise until the pH is between 5 and 6. [15]A white solid should precipitate. Continue stirring at room temperature to allow for complete crystallization. Collect the solid by vacuum filtration, wash with a small amount of cold methanol, and dry to obtain Fasudil hydrochloride. [15]An overall yield of ~89% with high purity (>99.9%) can be achieved via this method. [15]

-

Sources

- 1. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. What are RHOK inhibitors and how do they work? [synapse.patsnap.com]

- 3. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 10. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are Rho-associated kinases inhibitors and how do they work? [synapse.patsnap.com]

- 14. Discovery of ROCK2 inhibitors through computational screening of ZINC database: Integrating pharmacophore modeling, molecular docking, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fasudil hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

A Senior Scientist's Guide to Isoquinoline-5-Sulfonyl Chloride and the Rho-Kinase Signaling Pathway

Abstract